(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide
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Description
(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide is a useful research compound. Its molecular formula is C18H12ClN3O3S and its molecular weight is 385.82. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
Research on compounds structurally related to (Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide has shown promising applications in agriculture, particularly in the development of novel herbicides. The synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share a similar core structure, have been studied for their potential as PSII electron transport inhibitors. These compounds exhibited significant herbicidal activities, highlighting the potential of related structures for agricultural use (Wang et al., 2004).
Antiplasmodial Activity
Another promising area of research for compounds like this compound is in the development of antiplasmodial agents. N-acylated furazan-3-amines, which share structural similarities, have shown activity against Plasmodium falciparum strains, revealing important structure-activity relationships. The substitution pattern on the phenyl ring and the nature of the acyl moiety significantly influenced the activity and cytotoxicity of these compounds, with some benzamides displaying promising antiplasmodial activities (Hermann et al., 2021).
Anticancer Activity
Research into the anticancer properties of related compounds has also been conducted. For instance, the synthesis and evaluation of leukotriene B(4) inhibitory active 2- and 3-(2-aminothiazol-4-yl)benzo[b]furan derivatives have shown growth inhibitory activity against human pancreatic cancer cells. These findings underscore the therapeutic potential of structurally related compounds in oncology, with specific derivatives demonstrating potent and selective inhibition against cancer cell lines (Kuramoto et al., 2008).
Properties
IUPAC Name |
(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c1-24-15-5-4-12(8-14(15)19)21-17(23)11(9-20)7-13-10-26-18(22-13)16-3-2-6-25-16/h2-8,10H,1H3,(H,21,23)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPBEWJORFBOEF-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CSC(=N2)C3=CC=CO3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CSC(=N2)C3=CC=CO3)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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